molecular formula C24H36N2O8S B13702515 Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate

Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate

Cat. No.: B13702515
M. Wt: 512.6 g/mol
InChI Key: LLOQCIKPDNFOSY-UHFFFAOYSA-N
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Description

Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate is a complex organic compound featuring a piperidine core modified with a tert-butoxycarbonyl (Boc)-protected amine, a phenylthio (S-Ph) group, and a methyl ester at the 4-position. The oxalate counterion enhances crystallinity and stability. This compound is likely of interest in medicinal chemistry due to its structural motifs, which are common in protease inhibitors or receptor-targeting molecules. Its stereochemistry (R-configuration at the 3-position) and functional groups may influence bioactivity and pharmacokinetics .

Properties

Molecular Formula

C24H36N2O8S

Molecular Weight

512.6 g/mol

IUPAC Name

methyl 1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutyl]piperidine-4-carboxylate;oxalic acid

InChI

InChI=1S/C22H34N2O4S.C2H2O4/c1-22(2,3)28-21(26)23-18(16-29-19-8-6-5-7-9-19)12-15-24-13-10-17(11-14-24)20(25)27-4;3-1(4)2(5)6/h5-9,17-18H,10-16H2,1-4H3,(H,23,26);(H,3,4)(H,5,6)

InChI Key

LLOQCIKPDNFOSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN1CCC(CC1)C(=O)OC)CSC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and phenylsulfanyl butylamine.

    Protection of Amino Group: The amino group of phenylsulfanyl butylamine is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) derivative.

    Formation of Piperidine Derivative: The protected amine is then reacted with piperidine-4-carboxylic acid methyl ester under appropriate conditions to form the desired piperidine derivative.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt, which enhances its stability and solubility.

Industrial Production Methods:

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines and subsequent substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: This compound is used as an intermediate in the synthesis of more complex molecules due to its versatile functional groups.

    Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups during various reaction steps.

Biology and Medicine:

    Drug Development: The compound’s structure is similar to many pharmacologically active molecules, making it a valuable intermediate in drug development.

    Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its structural complexity.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

    Catalysis: It serves as a ligand or catalyst in various industrial chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Boc group protects the amino group, preventing unwanted reactions during synthesis. The phenylsulfanyl group can participate in various chemical reactions, such as oxidation and substitution, allowing for the formation of diverse products. The piperidine ring provides structural stability and can interact with various biological targets, making the compound useful in drug development and biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs identified in the provided evidence, focusing on structural features, functional groups, and inferred properties.

Structural Analogs with Piperidine/Boc Motifs

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5)

  • Key Differences :

  • Replaces the methyl ester at C4 with a carboxylic acid.
  • Lacks the phenylthio group and butyl sidechain.
  • Stereochemistry: 3S,4R vs. R-configuration in the target compound. The absence of the phenylthio group may alter metabolic stability .

Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Key Differences:

  • Features a phenylethyl substituent instead of the Boc-amino-phenylthio-butyl chain.
  • Includes a propanoylamino group at C3. Impact: The propanoylamino group may enhance hydrogen bonding, while the phenylethyl chain could increase lipophilicity. The lack of a Boc group simplifies synthesis but reduces amine protection .

Compounds with Phenylthio or Sulfur-Containing Groups

(3S,4aS,8aS)-N-(tert-butyl)-2-[(2S,3S)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylthio)butyl]perhydroisoquinoline-3-carboxamide Key Differences:

  • Replaces piperidine with a perhydroisoquinoline scaffold.
  • Adds a hydroxy-benzamido group and methanesulfonic acid counterion.
    • Impact : The larger scaffold and additional substituents may improve target binding specificity but complicate synthesis. The methanesulfonate counterion could offer different solubility profiles compared to oxalate .

2-Thiopheneacetyl chloride and 3-Thiophenemalonic acid

  • Key Differences :

  • Thiophene rings instead of phenylthio groups.
  • Functionalities (acyl chloride, malonic acid) increase reactivity.

Counterion Comparisons

(2S)-2-amino-3-hydroxy-N-pentylpropionamide--oxalic acid (1:1) Key Differences:

  • Shares the oxalate counterion but lacks the piperidine/Boc framework.
    • Impact : Highlights the role of oxalate in improving crystallinity across diverse molecular scaffolds .

(2-chloroethyl)diisopropylamine hydrochloride

  • Key Differences :

  • Uses a hydrochloride counterion.
    • Impact : Hydrochloride salts typically exhibit higher aqueous solubility than oxalates but may be less stable under acidic conditions .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Counterion Notable Features
Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate Not provided C23H34N2O6S 466.59 Boc, phenylthio, methyl ester, oxalate Oxalate Stereospecific R-configuration
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C17H23NO4 305.37 Boc, carboxylic acid None High polarity, potential for salt formation
Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Not provided C24H28N2O3 400.50 Phenylethyl, propanoylamino, methyl ester None Increased lipophilicity
(3S,4aS,8aS)-N-(tert-butyl)-...methanesulfonic acid (1:1) Not provided Complex ~800 (estimated) Phenylthio, methanesulfonate Methanesulfonate Perhydroisoquinoline scaffold

Research Findings and Implications

Boc Group Stability : The Boc group in the target compound and ’s analog is susceptible to acidic cleavage, but the methyl ester in the target may delay hydrolysis compared to the carboxylic acid in .

Phenylthio vs. Thiophene : The phenylthio group’s larger steric bulk and lower electron density compared to thiophene derivatives may reduce metabolic oxidation, enhancing plasma stability .

Counterion Effects : Oxalate salts generally exhibit moderate solubility in polar solvents, whereas hydrochlorides (e.g., ’s (2-chloroethyl)diisopropylamine hydrochloride) are more water-soluble but prone to hygroscopicity .

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